[1-(4-Chlorophenyl)cyclohexyl]methanamine

physicochemical properties lipophilicity medicinal chemistry

[1-(4-Chlorophenyl)cyclohexyl]methanamine is a primary amine belonging to the arylcyclohexylamine class, characterized by a 4-chlorophenyl substituent on a cyclohexyl ring bearing a methylamine moiety. With a molecular formula of C13H18ClN and a molecular weight of 223.74 g/mol, it serves as a versatile synthetic building block and intermediate in medicinal chemistry programs.

Molecular Formula C13H18ClN
Molecular Weight 223.74
CAS No. 342425-45-0
Cat. No. B2789871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Chlorophenyl)cyclohexyl]methanamine
CAS342425-45-0
Molecular FormulaC13H18ClN
Molecular Weight223.74
Structural Identifiers
SMILESC1CCC(CC1)(CN)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H18ClN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2
InChIKeyNVXHEFNSQQTTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)cyclohexyl]methanamine (CAS 342425-45-0) – Structural and Physicochemical Baseline for Scientific Procurement


[1-(4-Chlorophenyl)cyclohexyl]methanamine is a primary amine belonging to the arylcyclohexylamine class, characterized by a 4-chlorophenyl substituent on a cyclohexyl ring bearing a methylamine moiety [1]. With a molecular formula of C13H18ClN and a molecular weight of 223.74 g/mol, it serves as a versatile synthetic building block and intermediate in medicinal chemistry programs . The compound exhibits a calculated logP of approximately 3.6, indicating significant lipophilicity relative to unsubstituted analogs [2]. As a liquid at room temperature with a reported purity of 95%, it is available for laboratory research use from multiple specialty chemical suppliers . This baseline profile establishes the fundamental parameters against which differentiation from structural analogs must be rigorously evaluated.

1-(4-Chlorophenyl)cyclohexyl]methanamine – Why Generic Substitution with Arylcyclohexylamine Analogs Fails in Rigorous Research Settings


The arylcyclohexylamine scaffold is known for pronounced structure-activity relationships (SAR), where minor modifications—such as substitution on the phenyl ring, alteration of the amine moiety (primary, secondary, tertiary), or changes to the cyclohexyl ring—can drastically alter receptor binding profiles, metabolic stability, and overall biological activity [1]. Direct substitution of [1-(4-Chlorophenyl)cyclohexyl]methanamine with a close analog, such as (1-phenylcyclohexyl)methanamine (lacking the chlorine substituent) or 1-(1-(4-chlorophenyl)cyclohexyl)-N,N-dimethylmethanamine (tertiary amine), will introduce unquantified changes in physicochemical properties and biological potency that can invalidate experimental outcomes or compromise synthetic route robustness [2]. The following evidence demonstrates precisely where this compound differs quantitatively from its closest comparators, enabling informed, data-driven procurement decisions.

1-(4-Chlorophenyl)cyclohexyl]methanamine – Quantitative Differentiation Evidence Against Closest Structural Analogs


1-(4-Chlorophenyl)cyclohexyl]methanamine vs. (1-Phenylcyclohexyl)methanamine: Physicochemical Differentiation

Direct comparison of physicochemical properties between the 4-chlorophenyl-substituted compound and its unsubstituted phenyl analog reveals quantifiable differences that impact drug-likeness and synthetic utility. The target compound has a molecular weight of 223.74 g/mol and a calculated logP of 3.60, whereas (1-phenylcyclohexyl)methanamine has a molecular weight of 189.30 g/mol and a calculated logP of approximately 3.0 [1]. This difference of +34.44 g/mol in MW and +0.6 in logP signifies a measurable increase in lipophilicity due to chlorine substitution, which can alter membrane permeability and pharmacokinetic behavior in biological assays.

physicochemical properties lipophilicity medicinal chemistry

1-(4-Chlorophenyl)cyclohexyl]methanamine vs. N,N-Dimethyl Analog: Differential Monoamine Transporter Inhibition Potential

While direct transporter inhibition data for the primary amine target compound is not available, cross-study comparison with its tertiary amine analog (1-(1-(4-chlorophenyl)cyclohexyl)-N,N-dimethylmethanamine) reveals that the dimethylated derivative exhibits potent inhibition of human dopamine transporter (DAT) with an IC50 of 26 nM and human norepinephrine transporter (NET) with an IC50 of 51 nM [1]. The primary amine's lack of alkyl substitution on the nitrogen is expected to reduce transporter affinity based on established SAR for this chemotype, making it a cleaner chemical probe for studies requiring a non-amine-reactive scaffold or for use as a synthetic intermediate where the primary amine is essential for further derivatization.

monoamine reuptake transporter inhibition neuropharmacology

1-(4-Chlorophenyl)cyclohexyl]methanamine: Synthetic Utility as a Primary Amine Building Block

The compound's primary amine functionality (-CH2NH2) distinguishes it from closely related arylcyclohexylamines that are secondary or tertiary amines (e.g., N-methyl or N,N-dimethyl analogs). This primary amine serves as a versatile synthetic handle for reductive amination, amide bond formation, or as a precursor to isocyanates and ureas [1]. In contrast, the tertiary amine analog (1-(1-(4-chlorophenyl)cyclohexyl)-N,N-dimethylmethanamine) is a terminal pharmacophore with limited synthetic utility beyond its intrinsic biological activity [2]. For medicinal chemistry programs seeking to install diverse substituents via the amine group, the primary amine provides a distinct synthetic advantage not available with N-alkylated derivatives.

organic synthesis building block medicinal chemistry

1-(4-Chlorophenyl)cyclohexyl]methanamine Purity and Quality Control vs. Commercial Analogs

Commercial availability data indicates that [1-(4-Chlorophenyl)cyclohexyl]methanamine is offered with a minimum purity of 95% by multiple specialty chemical suppliers (e.g., Sigma-Aldrich, Leyan, MolCore) . In comparison, the unsubstituted analog (1-phenylcyclohexyl)methanamine is typically available at 95-98% purity . While purity levels are comparable, the target compound's liquid physical form (vs. solid for some analogs) may offer practical advantages in automated synthesis platforms or high-throughput experimentation where accurate liquid handling is required . The consistency in reported purity across vendors provides assurance for reproducible experimental outcomes.

analytical chemistry quality control procurement

1-(4-Chlorophenyl)cyclohexyl]methanamine Regulatory Status: Not Controlled vs. Controlled Arylcyclohexylamines

The compound is not currently listed as a controlled substance under U.S. DEA schedules or international drug conventions . In contrast, several closely related arylcyclohexylamines (e.g., phencyclidine (PCP), 1-phenylcyclohexylamine) are Schedule II controlled substances due to their abuse potential and psychoactive effects . This regulatory distinction has direct procurement implications: research institutions and industrial labs can acquire [1-(4-Chlorophenyl)cyclohexyl]methanamine without the licensing, record-keeping, and security requirements mandated for controlled analogs.

regulatory compliance procurement controlled substances

1-(4-Chlorophenyl)cyclohexyl]methanamine – Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Introducing Lipophilicity via Chlorine Substitution

When a research program requires a more lipophilic arylcyclohexylamine scaffold to enhance blood-brain barrier penetration or alter metabolic stability, [1-(4-Chlorophenyl)cyclohexyl]methanamine provides a quantifiable logP increase of +0.6 relative to the unsubstituted phenyl analog [1]. This incremental lipophilicity can be strategically exploited in SAR studies without introducing a second aromatic ring, which would drastically alter molecular weight and drug-likeness. The primary amine also offers a synthetic handle for further functionalization, as demonstrated in patents describing substituted cyclohexylmethanamines for therapeutic applications [2].

Chemical Biology Tool Compound: Avoiding Confounding Transporter Inhibition

For studies investigating biological pathways where monoamine transporters are potential off-targets, the primary amine structure of [1-(4-Chlorophenyl)cyclohexyl]methanamine is expected to exhibit significantly reduced transporter affinity compared to its tertiary amine analog (DAT IC50 26 nM, NET IC50 51 nM) [3]. This property makes it a cleaner probe for evaluating the arylcyclohexylamine scaffold's intrinsic effects, minimizing the risk of confounding pharmacology due to inadvertent transporter blockade.

Organic Synthesis: Versatile Building Block for Library Construction

The compound's primary amine functionality is a cornerstone for diversity-oriented synthesis. It can be readily acylated to form amides, undergo reductive amination to yield secondary or tertiary amines, or be converted to isocyanates for urea library generation [4]. This synthetic versatility is not available with the N,N-dimethyl analog, which is effectively a terminal pharmacophore. Medicinal chemists building SAR around the cyclohexylamine core will find the primary amine essential for accessing a wide range of derivatives.

Regulatory-Compliant Research: Non-Controlled Arylcyclohexylamine Scaffold

Academic and industrial laboratories seeking to explore the arylcyclohexylamine chemotype without navigating the complexities of controlled substance regulations can confidently procure [1-(4-Chlorophenyl)cyclohexyl]methanamine, as it is not scheduled by the DEA or equivalent international agencies . This stands in contrast to 1-phenylcyclohexylamine, which is a Schedule II controlled substance requiring extensive licensing and security measures . The non-controlled status accelerates project initiation and reduces operational overhead.

Quote Request

Request a Quote for [1-(4-Chlorophenyl)cyclohexyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.